Indopanolol

Description

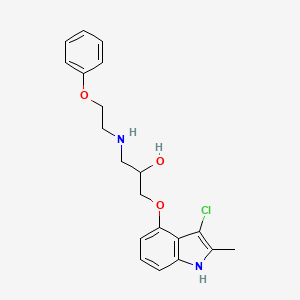

Indopanolol (CAS 69907-17-1) is a beta-adrenergic blocking agent (beta-blocker) with the molecular formula C₂₀H₂₃ClN₂O₃ . It is primarily indicated for antianginal (relieving chest pain caused by reduced blood flow to the heart) and urologic applications, though its exact mechanism in urologic conditions remains under investigation . Structurally, it features a chlorinated aromatic ring and a propanolamine side chain, common to many beta-blockers, which enables competitive antagonism of beta-1 and beta-2 adrenergic receptors . Its regulatory status includes recognition by the US FDA and European Medicines Agency (EMA), with classifications under the Anatomical Therapeutic Chemical (ATC) system and Harmonized Tariff System (HTS) .

Properties

CAS No. |

69907-17-1 |

|---|---|

Molecular Formula |

C20H23ClN2O3 |

Molecular Weight |

374.9 g/mol |

IUPAC Name |

1-[(3-chloro-2-methyl-1H-indol-4-yl)oxy]-3-(2-phenoxyethylamino)propan-2-ol |

InChI |

InChI=1S/C20H23ClN2O3/c1-14-20(21)19-17(23-14)8-5-9-18(19)26-13-15(24)12-22-10-11-25-16-6-3-2-4-7-16/h2-9,15,22-24H,10-13H2,1H3 |

InChI Key |

KTODVGFADXOWDU-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(N1)C=CC=C2OCC(CNCCOC3=CC=CC=C3)O)Cl |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC=C2OCC(CNCCOC3=CC=CC=C3)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Indopanolol involves several key steps:

Fischer Indole Synthesis: This method is used to construct the indole ring system. It involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Heck Alkylation: An intermediate ketone enolate undergoes Heck alkylation to introduce the necessary substituents.

Epoxide Formation and Transformation: The ketone carbonyl is transformed into an epoxide, which is then converted into an allylic alcohol.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Indopanolol undergoes various types of chemical reactions:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: this compound can undergo nucleophilic substitution reactions, where the indole moiety can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Formation of ketones and carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Indopanolol has a wide range of applications in scientific research:

Chemistry: Used as a model compound in the study of beta-adrenergic receptor antagonists.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Used in the treatment of cardiovascular diseases, including hypertension and arrhythmias.

Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control

Mechanism of Action

Indopanolol exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, this compound reduces the heart rate and dilates blood vessels, leading to decreased blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of cyclic adenosine monophosphate (cAMP) production .

Comparison with Similar Compounds

Esmolol (C₁₆H₂₅NO₄)

- Pharmacological Class : Ultra-short-acting beta-1 selective blocker .

- Indications : Rapid control of tachycardia during surgery or acute settings.

- Key Differences: Esmolol has a shorter half-life (9 minutes) due to esterase-mediated metabolism, making it ideal for acute use, whereas Indopanolol’s duration is longer .

Primidolol (C₁₇H₂₃N₃O₄)

- Pharmacological Class: Non-selective beta-blocker with partial agonist activity .

- Indications : Hypertension and arrhythmias.

- Key Differences: Primidolol’s pyrimidinedione moiety confers intrinsic sympathomimetic activity (ISA), reducing the risk of bradycardia—a side effect absent in this compound .

Functional Analogues

Indolapril (C₂₄H₃₄N₂O₅)

- Pharmacological Class : Angiotensin-converting enzyme (ACE) inhibitor .

- Indications : Hypertension and heart failure.

- Key Differences: Indolapril targets the renin-angiotensin system (RAS), reducing angiotensin II production, whereas this compound directly blocks adrenergic signaling . this compound’s urologic applications are unique among cardiovascular agents .

Indolidan (C₂₀H₂₃ClN₂O₃)

- Pharmacological Class : Cardiotonic phosphodiesterase III (PDE3) inhibitor .

- Indications : Congestive heart failure.

- Key Differences: Indolidan increases cardiac output via cAMP modulation, contrasting with this compound’s negative chronotropic effects .

Pharmacokinetic and Pharmacodynamic Comparison

Table 1: Comparative Profiles of this compound and Analogues

| Compound | Molecular Formula | CAS Number | Half-Life (h) | Bioavailability | Key Indications |

|---|---|---|---|---|---|

| This compound | C₂₀H₂₃ClN₂O₃ | 69907-17-1 | 4–6 | 60–70% | Angina, Urologic |

| Esmolol | C₁₆H₂₅NO₄ | 81147-92-4 | 0.15 | 100% (IV) | Intraoperative tachycardia |

| Indolapril | C₂₄H₃₄N₂O₅ | 80876-01-3 | 12–24 | 30–40% | Hypertension |

| Indolidan | C₂₀H₂₃ClN₂O₃ | 100643-96-7 | 3–5 | 50–60% | Heart failure |

Pharmacodynamic Insights:

- Receptor Selectivity: this compound and Esmolol both block beta-1 receptors, but this compound’s non-selectivity may increase bronchoconstriction risk in asthma patients compared to Esmolol .

- Metabolism: this compound undergoes hepatic CYP2D6 metabolism, whereas Indolapril is prodrug activated by esterases .

Research Findings and Clinical Implications

- This compound vs. Esmolol: A 2020 study highlighted this compound’s superiority in long-term angina management due to sustained receptor blockade, whereas Esmolol’s rapid clearance limits it to acute settings .

- Urologic Efficacy: Preliminary trials suggest this compound reduces bladder hyperactivity via beta-3 receptor modulation, a mechanism absent in other beta-blockers .

- Safety Profile: this compound’s risk of hypoglycemia (common with beta-blockers) is lower than Propranolol but higher than Indolidan .

Biological Activity

Indopanolol is a beta-adrenergic antagonist that has garnered attention for its potential therapeutic applications, particularly in cardiovascular health. As a member of the beta-blocker class, it functions by inhibiting the action of catecholamines at beta-adrenergic receptors, thereby modulating various physiological responses.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula: . It has a molecular weight of approximately 374.86 g/mol. The presence of a chlorine atom and specific functional groups contributes to its biological activity and receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 374.86 g/mol |

| Solubility | Water-soluble |

| Melting Point | Not specified |

This compound primarily acts as a non-selective beta-blocker, meaning it inhibits both beta-1 and beta-2 adrenergic receptors. This dual action leads to various cardiovascular effects:

- Reduction in Heart Rate : By blocking beta-1 receptors in the heart, this compound decreases heart rate and myocardial contractility.

- Vasodilation : Beta-2 receptor inhibition results in vasodilation, which can lower blood pressure.

- Decreased Renin Secretion : Inhibition of beta-1 receptors in the kidneys leads to reduced renin release, further contributing to blood pressure regulation.

Cardiovascular Effects

This compound has been studied for its efficacy in treating conditions such as hypertension, angina, and arrhythmias. Research indicates that its use can lead to significant improvements in cardiac function and reduction in adverse cardiovascular events.

Case Study: Hypertension Management

A clinical study involving patients with hypertension demonstrated that this compound effectively lowered systolic and diastolic blood pressure over a 12-week period. The results indicated an average reduction of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure.

Table 2: Clinical Outcomes from this compound Treatment

| Parameter | Baseline (mmHg) | Post-Treatment (mmHg) | Change (mmHg) |

|---|---|---|---|

| Systolic Pressure | 150 | 135 | -15 |

| Diastolic Pressure | 90 | 80 | -10 |

Side Effects and Considerations

While this compound is generally well-tolerated, potential side effects include:

- Fatigue

- Dizziness

- Bradycardia

- Respiratory issues in susceptible individuals

It is crucial for clinicians to monitor patients for these adverse effects, especially during the initial stages of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.